3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide
Description
3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a morpholine ring, a methoxy group, and a sulfonamide group
Properties
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-11-9-18(10-12(2)23-11)16(19)14-8-13(6-7-15(14)22-5)24(20,21)17(3)4/h6-8,11-12H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBLVCHYMYYWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of 2,6-dimethylmorpholine-4-carbonyl chloride, which is then reacted with 4-methoxy-N,N-dimethylbenzenesulfonamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group may produce an amine derivative.
Scientific Research Applications
3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylmorpholine-4-carbonyl chloride: A precursor in the synthesis of the target compound.
4-methoxy-N,N-dimethylbenzenesulfonamide: Another precursor used in the synthesis.
Other sulfonamides: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
